BenchChemオンラインストアへようこそ!

3-Amino-3-(4-isopropylphenyl)propionic acid

Peptidomimetics SAR Study Conformational Restriction

3-Amino-3-(4-isopropylphenyl)propionic acid (CAS 117391-53-4) is a synthetic β-amino acid featuring a 4-isopropylphenyl substituent at the β-carbon. It serves as a key intermediate in the synthesis of peptidomimetics and chiral pharmaceuticals, owing to its non-proteinogenic backbone that resists proteolytic degradation.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 117391-53-4
Cat. No. B051466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4-isopropylphenyl)propionic acid
CAS117391-53-4
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(CC(=O)O)N
InChIInChI=1S/C12H17NO2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)
InChIKeyXRDCVKSGZNDEDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-Amino-3-(4-isopropylphenyl)propionic acid (CAS 117391-53-4) is a Non-Canonical Building Block for Medicinal Chemistry and Targeted Therapeutics


3-Amino-3-(4-isopropylphenyl)propionic acid (CAS 117391-53-4) is a synthetic β-amino acid featuring a 4-isopropylphenyl substituent at the β-carbon . It serves as a key intermediate in the synthesis of peptidomimetics and chiral pharmaceuticals, owing to its non-proteinogenic backbone that resists proteolytic degradation . The compound's structure places it within a privileged class of β-substituted β-amino acids that are selective substrates for the LAT1/4F2hc transporter, enabling tumor-selective uptake . Typical commercial specifications report a purity of ≥97% with QC documentation including NMR, HPLC, and GC .

The Procurement Risk of Substituting 3-Amino-3-(4-isopropylphenyl)propionic acid with Other β-Amino Acid Analogs


Generic substitution among 3-amino-3-arylpropionic acids is scientifically unsound due to divergent steric, electronic, and pharmacokinetic properties driven by the para-substituent on the phenyl ring. A simple unsubstituted 3-amino-3-phenylpropionic acid lacks the steric bulk to effectively mimic hydrophobic amino acid side chains like leucine or isoleucine in peptidomimetic design . Conversely, the 4-tert-butyl analog introduces excessive steric volume that can abrogate target binding . The 4-isopropyl substituent of the target compound occupies a critical intermediate steric and lipophilic space, making it a uniquely balanced scaffold for optimizing ligand-receptor interactions . Moreover, only specific β-amino acid configurations are recognized by the LAT1 transporter, meaning that an incorrect analog will fail to achieve tumor-selective delivery .

Quantitative Differentiation of 3-Amino-3-(4-isopropylphenyl)propionic Acid Against Key Analogs


Steric Parameter Differentiation: 4-Isopropyl vs. 4-Methyl and 4-tert-Butyl Analogs

The 4-isopropyl group of the target compound provides a Charton steric parameter (ν) of approximately 0.76, which is substantially larger than the 4-methyl analog (ν ≈ 0.52) and significantly smaller than the 4-tert-butyl analog (ν ≈ 1.24). This places the target compound in an optimal steric range for mimicking natural hydrophobic amino acid side chains like leucine (ν ≈ 0.77) and isoleucine (ν ≈ 0.86) in conformational and receptor-binding studies . The unsubstituted 3-amino-3-phenylpropionic acid has a ν of ~0.36, which is less effective for inducing desirable conformational constraints in peptide backbones .

Peptidomimetics SAR Study Conformational Restriction

Lipophilicity Scaling: Target Compound Offers Balanced clogP for Cellular Permeability

The calculated partition coefficient (clogP) for 3-amino-3-(4-isopropylphenyl)propionic acid is approximately 1.8 ± 0.3, which represents a +0.9 log unit increase over the unsubstituted analog (clogP ~0.9) and a -0.8 log unit decrease compared to the 4-tert-butylphenyl analog (clogP ~2.6) . This intermediate lipophilicity is critical for achieving adequate passive membrane permeability while maintaining aqueous solubility above 100 µM, a balance often lost with bulkier alkyl substituents .

Drug Design ADME Optimization Physicochemical Profiling

LAT1 Transporter Recognition: Target Compound is a Privileged Substrate for Tumor-Selective Uptake

Patent US10017459 establishes that β-substituted β-amino acids with aromatic substituents, including the 4-isopropylphenyl moiety, are selective LAT1/4F2hc substrates . While specific Km values for the target compound are not publicly disclosed, the class-level data indicate that 4-isopropyl-substituted β-amino acids exhibit rapid uptake (Tmax < 1 hour) in LAT1-expressing tumors and achieve tumor-to-plasma concentration ratios exceeding 3:1 in preclinical models . In contrast, the corresponding α-amino acid analog (4-isopropyl-L-phenylalanine, CAS 216007-00-0) is primarily recognized by the L-type amino acid transporter (LAT2) with broader tissue distribution and lacks tumor selectivity .

Targeted Chemotherapy LAT1 Transport Prodrug Design

Enantiomeric Purity: Procurement of the Single (S)-Enantiomer Ensures Stereospecific Activity

The (S)-enantiomer of 3-amino-3-(4-isopropylphenyl)propionic acid (CAS 1228561-25-8) is documented to competitively inhibit phenylalanine hydroxylase (PAH) with a Ki of 12 µM, whereas the (R)-enantiomer (CAS 1196690-98-8) exhibits significantly weaker inhibition (estimated Ki > 50 µM) . The racemic mixture (CAS 117391-53-4) thus requires chiral separation or asymmetric synthesis to achieve the active (S)-enantiomer. Key commercial suppliers provide the pure (S)-enantiomer with chiral purity >98% ee, verified by chiral HPLC .

Chiral Synthesis Enantioselective Inhibition Peptide Therapeutics

Optimal Deployment Scenarios for 3-Amino-3-(4-isopropylphenyl)propionic acid in Drug Discovery and Chemical Biology


Design of Protease-Stable Peptidomimetics Targeting Intracellular Protein-Protein Interactions

The β-amino acid backbone of 3-amino-3-(4-isopropylphenyl)propionic acid confers resistance to endogenous aminopeptidases and carboxypeptidases, while the 4-isopropylphenyl side chain provides optimal steric bulk to mimic leucine or isoleucine residues at key binding interfaces . Its intermediate clogP of ~1.8 facilitates passive cellular uptake, a prerequisite for targeting intracellular PPIs . Researchers should procure the pure (S)-enantiomer (CAS 1228561-25-8) to avoid confounding stereochemical influences on binding affinity.

Synthesis of LAT1-Targeted Chemotherapeutic Prodrugs for Glioma and Solid Tumors

The compound's recognition by the LAT1/4F2hc transporter, which is significantly overexpressed in glioblastoma, breast, and pancreatic tumors, enables tumor-selective prodrug delivery . Conjugating a cytotoxic payload to the carboxylic acid group via an ester or amide linkage yields a prodrug that selectively accumulates in LAT1-positive tumors, with preclinical evidence showing tumor-to-plasma ratios exceeding 3:1 . The racemic mixture (CAS 117391-53-4) is suitable for initial feasibility studies, but enantiopure material should be used for late-stage lead optimization.

Chiral Building Block for the Asymmetric Synthesis of β-Peptide Foldamers

β-peptide foldamers incorporating the 4-isopropylphenyl side chain adopt well-defined helical conformations in solution, as demonstrated by 2D NMR and circular dichroism spectroscopy . The target compound's steric parameter (ν ≈ 0.76) is nearly identical to that of the natural leucine side chain, enabling the rational design of foldamer sequences that mimic protein epitopes. The availability of both (S)- and (R)-enantiomers from commercial sources with >98% ee supports systematic stereochemical SAR exploration.

Development of Phenylalanine Hydroxylase (PAH) Inhibitors for Phenylketonuria Research

The (S)-enantiomer exhibits competitive inhibition of PAH with a Ki of 12 µM . This inhibitory activity, combined with its non-proteinogenic structure, makes it a valuable tool compound for investigating PAH enzymatic mechanism and for validating PAH as a therapeutic target in phenylketonuria. Researchers should specifically request the (S)-enantiomer (CAS 1228561-25-8) and verify chiral purity by HPLC, as even 5% contamination by the (R)-antipode can skew Ki determinations by up to 30%.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-3-(4-isopropylphenyl)propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.